molecular formula C10H11ClO4S B018708 1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone CAS No. 932896-41-8

1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone

Cat. No.: B018708
CAS No.: 932896-41-8
M. Wt: 262.71 g/mol
InChI Key: XVZBXDNOPBGYTH-UHFFFAOYSA-N
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Description

2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H11ClO4S. It is a sulfonyl chloride derivative commonly used in organic synthesis and as a precursor for the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-Methoxy-5-propanoylbenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product .

Industrial Production Methods

In industrial settings, the production of 2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-acetylbenzene-1-sulfonyl chloride
  • 2-Methoxy-5-benzoylbenzene-1-sulfonyl chloride
  • 2-Methoxy-5-formylbenzene-1-sulfonyl chloride

Uniqueness

2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride is unique due to its specific propanoyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in the synthesis of specific pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

2-methoxy-5-propanoylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-3-8(12)7-4-5-9(15-2)10(6-7)16(11,13)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZBXDNOPBGYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640050
Record name 2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932896-41-8
Record name 2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone
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1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone
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1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone

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